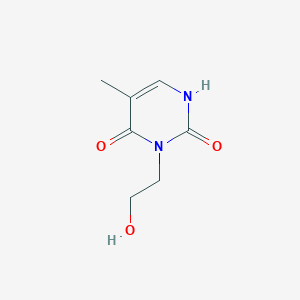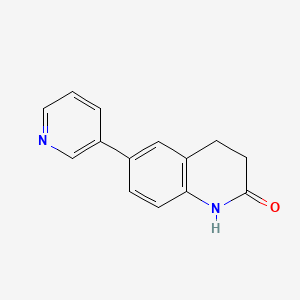
6-(Pyridin-3-yl)-3,4-dihydroquinolin-2(1H)-one
描述
6-吡啶-3-基-3,4-二氢-1H-喹啉-2-酮是一种杂环化合物,其特征在于在6位连接吡啶环的喹啉酮核心结构。由于其潜在的生物活性以及在药物发现中的应用,该化合物在药物化学中引起了极大的兴趣。
准备方法
合成路线和反应条件: 6-吡啶-3-基-3,4-二氢-1H-喹啉-2-酮的合成通常涉及多步有机反应。 一种常见的方法包括在酸性条件下用吡啶甲醛对适当的苯胺衍生物进行环化,然后进行还原和环化步骤 .
工业生产方法: 该化合物的工业生产方法没有广泛记录,但它们可能涉及实验室合成方法的可扩展版本,这些方法针对产量和纯度进行了优化。 这可能包括使用连续流动反应器和先进的纯化技术 .
反应类型:
氧化: 该化合物可以进行氧化反应,尤其是在喹啉酮环中的氮原子上。
还原: 还原反应可以在羰基上进行,得到相应的醇。
常用试剂和条件:
氧化: 常用的氧化剂包括高锰酸钾和三氧化铬。
还原: 硼氢化钠和氢化铝锂是常用的还原剂。
科学研究应用
6-吡啶-3-基-3,4-二氢-1H-喹啉-2-酮在科学研究中有多种应用:
化学: 它作为构建块用于合成更复杂的杂环化合物。
生物学: 研究该化合物作为潜在的酶抑制剂及其与生物大分子相互作用的潜力。
5. 作用机理
6-吡啶-3-基-3,4-二氢-1H-喹啉-2-酮的作用机理涉及其与特定分子靶标(如酶和受体)的相互作用。它可以通过与活性位点或变构位点结合来抑制酶活性,从而调节酶的功能。 该化合物对细胞通路(如 PI3K/Akt 通路)的影响在癌症研究中特别令人关注 .
类似化合物:
6-(吡啶-3-基)喹唑啉-4(3H)-酮: 该化合物具有类似的吡啶-喹啉结构,也因其抗癌特性而被研究.
2,3-二氢-1H-吡咯并[3,4-b]喹啉-1-酮: 另一种具有喹啉核心的杂环化合物,以其抗利什曼病活性而闻名.
喹啉基-吡唑类: 这些化合物具有与吡唑环融合的喹啉环,并被探索用于各种药理活性.
独特性: 6-吡啶-3-基-3,4-二氢-1H-喹啉-2-酮因其特定的取代模式以及吡啶和喹啉酮部分的存在而具有独特性。 这种结构排列赋予了独特的化学反应性和生物活性,使其成为药物发现和开发中的一种有价值的化合物 .
作用机制
The mechanism of action of 6-Pyridin-3-yl-3,4-dihydro-1H-quinolin-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. The compound’s effects on cellular pathways, such as the PI3K/Akt pathway, are of particular interest in cancer research .
相似化合物的比较
6-(Pyridin-3-yl)quinazolin-4(3H)-one: This compound shares a similar pyridine-quinoline structure and is also studied for its anticancer properties.
2,3-Dihydro-1H-pyrrolo[3,4-b]quinolin-1-one: Another heterocyclic compound with a quinoline core, known for its antileishmanial activity.
Quinolinyl-pyrazoles: These compounds have a quinoline ring fused with a pyrazole ring and are explored for various pharmacological activities.
Uniqueness: 6-Pyridin-3-yl-3,4-dihydro-1H-quinolin-2-one is unique due to its specific substitution pattern and the presence of both pyridine and quinolinone moieties. This structural arrangement imparts distinct chemical reactivity and biological activity, making it a valuable compound in drug discovery and development .
属性
CAS 编号 |
99471-41-7 |
|---|---|
分子式 |
C14H12N2O |
分子量 |
224.26 g/mol |
IUPAC 名称 |
6-pyridin-3-yl-3,4-dihydro-1H-quinolin-2-one |
InChI |
InChI=1S/C14H12N2O/c17-14-6-4-11-8-10(3-5-13(11)16-14)12-2-1-7-15-9-12/h1-3,5,7-9H,4,6H2,(H,16,17) |
InChI 键 |
MPGBYGNPFRLHAO-UHFFFAOYSA-N |
规范 SMILES |
C1CC(=O)NC2=C1C=C(C=C2)C3=CN=CC=C3 |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-[7-(Triphenylmethoxy)heptyl]thymine](/img/structure/B3064286.png)
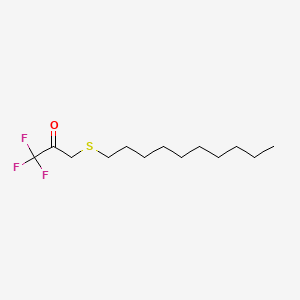
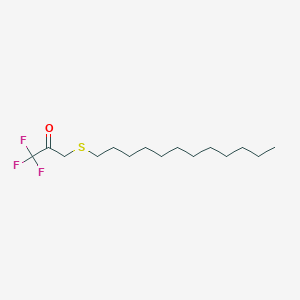
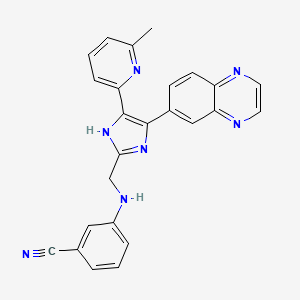
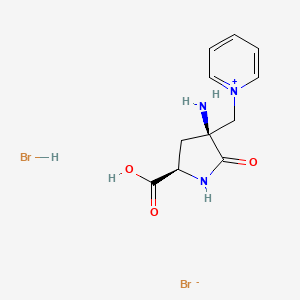
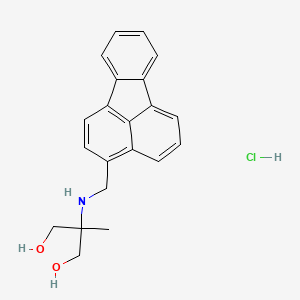
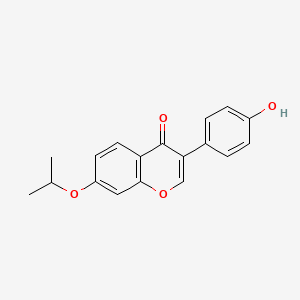
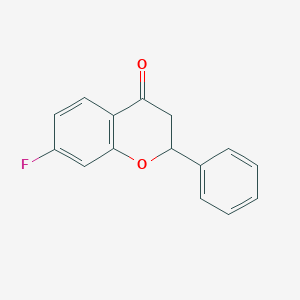
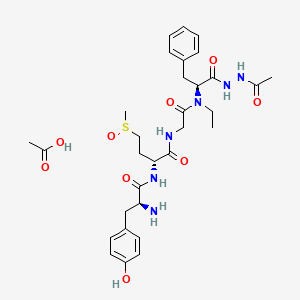

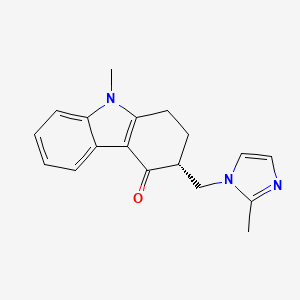
![2,2-Dimethyl-3-[(1E)-2-methyl-3-oxo-1-propen-1-yl]-cyclopropanecarboxylic acid ethyl ester](/img/structure/B3064376.png)
![4,6-Diamino-1-(4-methylbenzene-1-sulfonyl)-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile](/img/structure/B3064382.png)
